![molecular formula C19H17NO3 B13971365 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol CAS No. 350035-09-5](/img/structure/B13971365.png)
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol is an organic compound with the molecular formula C19H17NO3 It is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring and a naphthalenyliminomethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol typically involves the condensation of 2-naphthylamine with 3,5-dimethoxy-4-hydroxybenzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the naphthalenyliminomethyl group allows it to interact with hydrophobic pockets in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar in structure but with a methyl group instead of the naphthalenyliminomethyl group.
2,6-Dimethoxy-4-ethylphenol: Contains an ethyl group at the 4 position.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Precursor in the synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol.
Uniqueness
This compound is unique due to the presence of the naphthalenyliminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
350035-09-5 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-13(10-18(23-2)19(17)21)12-20-16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,1-2H3 |
InChI Key |
ADLDNGOHDJHIMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



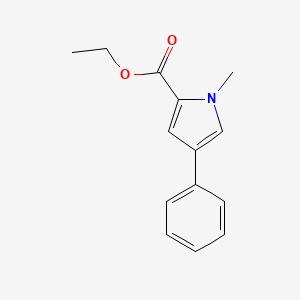
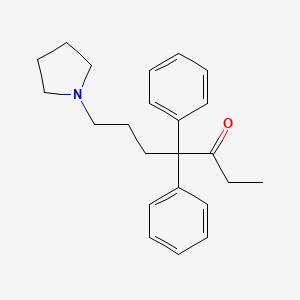

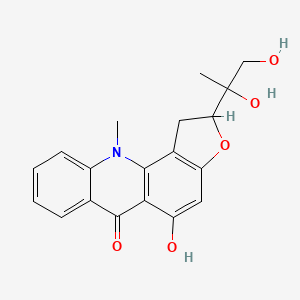
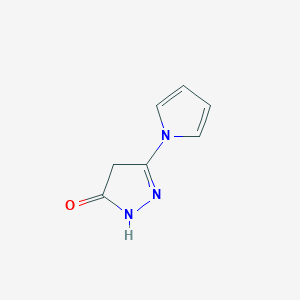
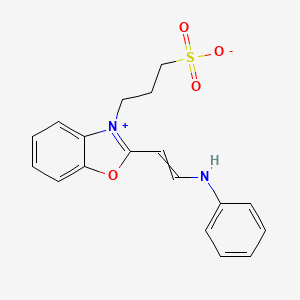

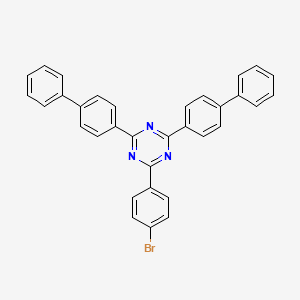
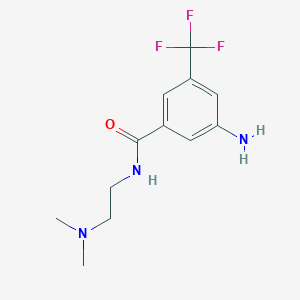
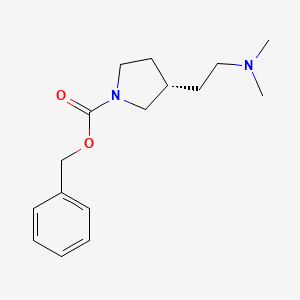
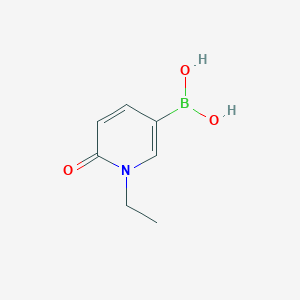
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
